molecular formula C14H10ClFO2 B6398500 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1261893-17-7

6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398500
CAS RN: 1261893-17-7
M. Wt: 264.68 g/mol
InChI Key: VYICSLPPCUURHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid (6-CFMPA) is an organic compound that has been used in a variety of scientific applications, including synthesis, research, and laboratory experiments. It is a white crystalline solid with a melting point of 106-107°C. 6-CFMPA is a derivative of benzoic acid, and its structure consists of a phenyl ring with a chlorine atom and a fluorine atom attached to its 6th and 3rd positions, respectively. It is a versatile compound with a wide range of applications in the scientific and industrial fields.

Scientific Research Applications

6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the nervous system. It has also been used as an inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase and histone deacetylase. It is believed that 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% binds to the active sites of these enzymes, preventing them from carrying out their normal functions. This leads to the inhibition of acetylcholine and gene expression, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% are not fully understood. However, it is believed to have anti-inflammatory and anti-cancer effects. In addition, 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% in laboratory experiments include its high purity (95%) and its relatively low cost. It is also a relatively stable compound, making it suitable for use in a variety of experiments. The main limitation of 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% is its lack of specificity, as it can bind to a variety of proteins, including enzymes and receptors.

Future Directions

The future directions of 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% research include further investigations into its mechanism of action, as well as its potential applications in the pharmaceutical and medical fields. There is also potential for further exploration of its anti-inflammatory and anti-cancer effects. In addition, further research into the structure-activity relationships of 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% could lead to the development of more specific and effective inhibitors of acetylcholinesterase and histone deacetylase. Finally, there is potential for the development of new synthetic methods for the production of 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95%.

Synthesis Methods

The synthesis of 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, 95% is a relatively straightforward process. It can be synthesized from the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the addition of 3-fluorophenol. The reaction yields the desired product in a yield of up to 95%.

properties

IUPAC Name

2-chloro-6-(3-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-5-6-9(7-12(8)16)10-3-2-4-11(15)13(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYICSLPPCUURHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689296
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-17-7
Record name 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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